3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
Description
Chemical Structure and Properties The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide (CAS: 1040669-85-9) is a thiazole-based derivative featuring a cyclohexylcarbamoyl group at the 2-position of the thiazole ring and a 3-phenylpropyl substituent on the propanamide moiety. Its molecular formula is C₂₂H₃₀N₄O₂S, with a molecular weight of 414.6 g/mol .
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFXFHAMUHQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Introduction to 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
This compound is a thiazole-based compound that has garnered attention for its potential applications in scientific research, particularly in the fields of medicinal chemistry and cancer therapeutics. This compound is characterized by its unique structural features, which include a thiazole ring and a carbamoyl group, contributing to its biological activity.
Physical Properties
- Appearance : White crystalline solid
- Melting Point : Approximately 187–189 °C
- Solubility : Soluble in DMSO, ethanol, and methanol; low solubility in water (0.15 mg/mL)
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers. The mechanisms of action include:
- Induction of apoptosis (programmed cell death)
- Inhibition of the cell cycle
- Suppression of angiogenesis (formation of new blood vessels that supply tumors)
Preclinical and Clinical Studies
The compound is currently undergoing preclinical studies to evaluate its efficacy and safety profile. Initial findings suggest a favorable safety profile with low toxicity levels in animal models. Its potential as a therapeutic agent is being explored in combination with other anti-cancer drugs to enhance efficacy.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reaction of cyclohexyl isocyanate with thiourea derivatives.
- Carbamoylation : Introduction of the carbamoyl group via acylation reactions.
- Final Coupling : Reaction with 3-phenylpropylamine to yield the final product.
Characterization Techniques
The compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
Research Tool
This compound serves as a valuable tool in drug discovery, particularly for investigating cancer biology and signaling pathways. Its unique structure allows researchers to explore modifications that could lead to more potent analogs.
Potential for Targeted Therapy
Given its mechanism of action, there is potential for this compound to be incorporated into targeted drug delivery systems, enhancing its therapeutic index while minimizing side effects.
Current State of Research
The current research landscape for this compound is dynamic, with ongoing studies aimed at understanding its full therapeutic potential and optimizing its chemical properties for better efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 1,3-thiazol-4-yl moiety exhibits reactivity at the C2 and C5 positions due to electron-withdrawing effects from the sulfur and nitrogen atoms .
The cyclohexylcarbamoyl group at C2 may sterically hinder direct electrophilic substitution but could participate in intramolecular hydrogen bonding , modulating reactivity .
Hydrolysis of Amide and Carbamate Groups
The carbamoyl (NH–CO–NH–Cyclohexyl) and propanamide (N–(3-phenylpropyl)) linkages are susceptible to hydrolysis:
| Bond | Hydrolysis Conditions | Products |
|---|---|---|
| Carbamoyl | Acidic (HCl/H₂O, Δ) | Cyclohexylamine + CO₂ + 2-amino-thiazole |
| Propanamide | Basic (NaOH/H₂O, Δ) | 3-phenylpropylamine + 3-(thiazol-4-yl)propanoic acid |
Enzymatic hydrolysis via esterases or proteases is plausible but requires experimental validation .
Thiazole Ring Oxidation
Thiazoles oxidize to form N-oxides or sulfoxides under strong oxidants:
| Oxidizing Agent | Product | Observed in Analogous Compounds |
|---|---|---|
| mCPBA | Thiazole N-oxide | Common in thiazole derivatives |
| HOF·CH₃CN | Sulfoxide/sulfone | Requires activated sulfur |
Cyclohexylcarbamoyl Oxidation
The cyclohexyl group may undergo C–H oxidation via CYP450 enzymes (e.g., CYP3A4), forming hydroxylated metabolites .
Metabolic Pathways
In vivo metabolism likely involves:
| Enzyme System | Reaction | Metabolite |
|---|---|---|
| CYP3A4/2D6 | N-dealkylation | 3-phenylpropylamine + oxidized thiazole |
| NAT1/2 | N-acetylation | Acetylated carbamoyl group |
| UGTs | Glucuronidation | Conjugated hydroxylated products |
Data from ETN101 (a thiazole-containing HCC therapeutic) suggest similar Phase I/II metabolic profiles .
Cycloaddition Reactions
Thiazoles participate in [2+2] or [4+2] cycloadditions under thermal/photo conditions:
| Reaction Partner | Conditions | Product |
|---|---|---|
| DMAD (alkyne) | 100°C, toluene | Pyridine derivative (after sulfur extrusion) |
| Singlet oxygen | Light irradiation | Endoperoxide (theoretical) |
The bulky carbamoyl group may direct regioselectivity to the C4/C5 positions .
Interaction with Biological Targets
Though not a direct reaction, binding to GPR40 receptors (via thiazole-mediated agonism) and kinase inhibition (via carbamoyl interactions) are hypothesized based on structural analogs .
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-containing propanamides. Below is a comparative analysis with structurally related molecules:
Key Observations
Substituent Effects on Molecular Weight: The 3-phenylpropyl variant (414.6 g/mol) has a higher molecular weight than cyclopropyl (336.5 g/mol) and fluorobenzyl (404.5 g/mol) analogs due to the bulkier arylalkyl chain . Amino-thiazole derivatives (e.g., compound 7c) exhibit lower molecular weights (375–389 g/mol) owing to smaller substituents like methylphenyl groups .
Functional Group Diversity: The cyclohexylcarbamoyl group in the target compound enhances lipophilicity compared to amino-thiazole derivatives (e.g., 7c–7f), which may influence bioavailability or receptor binding .
Physical Properties: Amino-thiazole analogs (7c–7f) have well-documented melting points (134–178°C), suggesting crystalline solid states, whereas data for cyclohexylcarbamoyl derivatives remain unreported .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide?
- Methodology : Use palladium-catalyzed cross-coupling or copper(I)-mediated Ullmann-type reactions to assemble the thiazole core. For example, copper(I) bromide in DMSO with cesium carbonate as a base (35°C, 48 hours) can facilitate amine coupling, as demonstrated in analogous thiazole syntheses . Post-synthesis, employ gradient chromatography (e.g., ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and optimize stoichiometry to mitigate side-product formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine 1H/13C NMR to verify proton and carbon environments (e.g., cyclohexyl CH2 groups at δ ~1.2–1.8 ppm, thiazole protons at δ ~7.5–8.5 ppm) . HRMS (ESI) should match the theoretical molecular weight (e.g., [M+H]+ ion). IR spectroscopy can confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiourea N-H bends (~3300 cm⁻¹) . Elemental analysis (C, H, N) should align with calculated values within ±0.4% .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Methodology : Perform shake-flask experiments in PBS (pH 7.4) and DMSO (for stock solutions). Use HPLC-UV to quantify solubility limits and stability over 24–72 hours at 4°C and 37°C. For stability, track degradation products via LC-MS under oxidative (H2O2) and hydrolytic (acid/base) conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
- Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., kinases or proteases from RCSB PDB). Focus on the thiazole-carbamoyl moiety’s interactions with catalytic residues . Validate predictions via MD simulations (GROMACS) to assess binding stability. Synthesize top-ranked analogs and compare IC50 values in enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across cell lines?
- Methodology : Standardize assay conditions (e.g., serum concentration, passage number) and include positive controls (e.g., doxorubicin for cytotoxicity). Use multi-parametric analysis (e.g., synergy scores for combination therapies) to differentiate context-dependent effects. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify pathway-specific responses .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology : Synthesize derivatives with modifications to the (i) cyclohexyl group (e.g., cyclopentyl or aromatic substitutes), (ii) thiazole substituents (e.g., halides or methyl groups), and (iii) phenylpropyl chain (e.g., alkylation or fluorination). Test analogs in parallel assays (e.g., cytotoxicity, target inhibition) and apply QSAR models (e.g., CoMFA) to correlate substituents with activity .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodology : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in cell lysates. Validate hits via SPR (surface plasmon resonance) for binding kinetics. For in vivo models, employ CRISPR-Cas9 knockouts of suspected targets in zebrafish or murine systems .
Q. How can researchers address low reproducibility in synthetic yields?
- Methodology : Perform design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. If yields remain inconsistent, switch to flow chemistry for precise control of reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
